molecular formula C23H19F3N2O4 B6546854 ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946255-64-7

ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546854
CAS No.: 946255-64-7
M. Wt: 444.4 g/mol
InChI Key: DJODURGYJNBFFK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C23H19F3N2O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.12969158 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a trifluoromethyl-substituted phenyl ring, a dihydropyridine moiety, and an amido group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the dihydropyridine intermediate through the Hantzsch reaction, followed by coupling with an amide and subsequent esterification to yield the final product.

This compound interacts with various molecular targets, influencing several biological pathways. The trifluoromethyl group enhances binding affinity to proteins or enzymes, while the dihydropyridine and benzoate structures may modulate activity in metabolic pathways.

Pharmacological Properties

Research indicates that this compound exhibits diverse pharmacological activities:

  • Antidiabetic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism, similar to known antidiabetic agents.
  • Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
  • Antitumor Effects : Some derivatives of dihydropyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntidiabeticIC50 values comparable to standard drugs
AntimicrobialEffective against multiple bacterial strains
AntitumorCytotoxicity observed in cancer cell lines

Case Study: Antidiabetic Activity

In a study assessing the antidiabetic potential of this compound, the compound was tested against alpha-amylase. The results indicated significant inhibition at various concentrations:

  • IC50 Value : 4.58 μM (compared to acarbose at 1.58 μM)

This suggests that the compound may serve as a lead for developing new antidiabetic medications.

Table 2: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate has garnered attention for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it suitable for:

  • Anticancer Agents : The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the efficacy of anticancer drugs by increasing their bioavailability and selectivity towards cancer cells.
  • Enzyme Inhibitors : The compound can act as an inhibitor for various enzymes involved in disease pathways, particularly those related to cancer and inflammation.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its versatile functional groups. It can be utilized in:

  • Synthesis of Complex Molecules : this compound can be used to synthesize other bioactive compounds through various chemical reactions like oxidation and substitution.

Materials Science

The unique properties imparted by the trifluoromethyl group make this compound useful in materials science:

  • Development of Advanced Materials : The compound can be incorporated into polymers or coatings to enhance their chemical resistance and thermal stability.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis of Novel Derivatives

Researchers utilized this compound as a precursor for synthesizing novel derivatives with improved biological activity. By modifying the amido group, they developed several new compounds that exhibited enhanced enzyme inhibition profiles.

Properties

IUPAC Name

ethyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N2O4/c1-2-32-22(31)16-7-11-18(12-8-16)27-20(29)19-4-3-13-28(21(19)30)14-15-5-9-17(10-6-15)23(24,25)26/h3-13H,2,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJODURGYJNBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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